molecular formula C8H12N2O2 B2816585 1-butyl-1H-pyrazole-5-carboxylic acid CAS No. 1006493-81-7

1-butyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2816585
CAS No.: 1006493-81-7
M. Wt: 168.196
InChI Key: GPCNIDIHJOJQFF-UHFFFAOYSA-N
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Description

1-Butyl-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with a butyl group at the 1-position and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-1H-pyrazole-5-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of pyrazole with butyl bromide in the presence of a base such as potassium carbonate. The resulting 1-butylpyrazole is then oxidized to introduce the carboxylic acid group at the 5-position. This oxidation can be achieved using reagents like potassium permanganate or chromium trioxide under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes. The synthesis starts with the preparation of 1-butylpyrazole, followed by oxidation to form the carboxylic acid derivative. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, organometallic reagents, and other electrophiles or nucleophiles.

Major Products:

    Oxidation: Formation of pyrazole derivatives with additional oxygen-containing functional groups.

    Reduction: Conversion to alcohols, aldehydes, or other reduced forms.

    Substitution: Introduction of various substituents on the pyrazole ring, leading to a wide range of derivatives.

Scientific Research Applications

1-Butyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    1-Methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a methyl group instead of a butyl group.

    1-Phenyl-1H-pyrazole-5-carboxylic acid: Contains a phenyl group, leading to different chemical and biological properties.

    1-Ethyl-1H-pyrazole-5-carboxylic acid: Features an ethyl group, offering a comparison in terms of chain length and steric effects.

Uniqueness: The butyl group provides a balance between hydrophobicity and steric hindrance, making it a versatile intermediate in organic synthesis and a promising candidate for various research applications .

Properties

IUPAC Name

2-butylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-2-3-6-10-7(8(11)12)4-5-9-10/h4-5H,2-3,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCNIDIHJOJQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CC=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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